molecular formula C18H11ClF3N4NaO4 B12841612 Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12841612
M. Wt: 462.7 g/mol
InChI Key: VONGCHNPLLQMCN-UHFFFAOYSA-M
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Description

Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent antibacterial properties and is a derivative of the fluoroquinolone class of antibiotics, which are widely used to treat a variety of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the 6-amino-3,5-difluoropyridine moiety. This can be achieved through a series of halogenation and amination reactions starting from a suitable pyridine precursor.

    Quinoline Core Construction: The quinoline core is constructed via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of Fluorine and Chlorine Atoms: Fluorination and chlorination are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) and thionyl chloride (SOCl₂), respectively.

    Azetidine Ring Formation: The azetidine ring is introduced through a cyclization reaction involving a suitable azetidine precursor.

    Final Coupling and Salt Formation: The final step involves coupling the quinoline and pyridine moieties, followed by the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (Li

Properties

Molecular Formula

C18H11ClF3N4NaO4

Molecular Weight

462.7 g/mol

IUPAC Name

sodium;1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C18H12ClF3N4O4.Na/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);/q;+1/p-1

InChI Key

VONGCHNPLLQMCN-UHFFFAOYSA-M

Canonical SMILES

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)[O-])C4=C(C=C(C(=N4)N)F)F)F)O.[Na+]

Origin of Product

United States

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